Methyl 3-hydroxyacrylate

Description

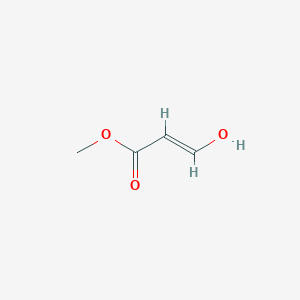

Methyl 3-hydroxyacrylate (IUPAC name: methyl 3-hydroxyprop-2-enoate) is an α,β-unsaturated ester with a hydroxyl group at the β-position. Its molecular formula is C₄H₆O₃, and it is structurally characterized by the presence of a reactive acrylate backbone modified with a hydroxyl group. This compound is hypothesized to exhibit unique reactivity due to its conjugated enol ester system, which may facilitate polymerization or participation in Michael addition reactions.

Properties

Molecular Formula |

C4H6O3 |

|---|---|

Molecular Weight |

102.09 g/mol |

IUPAC Name |

methyl (E)-3-hydroxyprop-2-enoate |

InChI |

InChI=1S/C4H6O3/c1-7-4(6)2-3-5/h2-3,5H,1H3/b3-2+ |

InChI Key |

FVYNPFNRUNVROH-NSCUHMNNSA-N |

Isomeric SMILES |

COC(=O)/C=C/O |

Canonical SMILES |

COC(=O)C=CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-hydroxyacrylate can be synthesized through various methods. One common approach involves the esterification of 3-hydroxyacrylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Another method involves the reaction of methyl acrylate with a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like sodium tungstate. This method provides a direct route to the hydroxylated product .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes. These processes offer advantages such as improved safety, higher efficiency, and better control over reaction conditions. For example, the reaction of methyl acrylate with hydrogen peroxide can be carried out in a tubular reactor, allowing for continuous production of the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxyacrylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 3-oxopropionate.

Reduction: The double bond in the acrylate moiety can be reduced to form methyl 3-hydroxypropionate.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.

Major Products Formed

Oxidation: Methyl 3-oxopropionate

Reduction: Methyl 3-hydroxypropionate

Substitution: Various substituted acrylates depending on the reagents used.

Scientific Research Applications

Methyl 3-hydroxyacrylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.

Biology: It serves as a precursor for the synthesis of bioactive molecules and pharmaceuticals.

Medicine: It is involved in the development of drug delivery systems and biodegradable polymers for medical applications.

Mechanism of Action

The mechanism of action of methyl 3-hydroxyacrylate involves its reactive functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, while the acrylate moiety can undergo polymerization and addition reactions. These properties make it a versatile compound in various chemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Methyl 3-hydroxyacrylate with analogous acrylate esters, focusing on substituents, applications, and hazards based on the provided evidence:

Key Findings:

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., -CN in Methyl 2-cyano-3-phenylacrylate) enhance electrophilicity, making these compounds reactive in polymerization or nucleophilic additions . Hydroxyl and amino groups (e.g., this compound and Methyl 3-aminoacrylate) may increase solubility in polar solvents and enable hydrogen bonding, affecting crystallization behavior .

Biological and Industrial Applications :

- Phenyl-substituted acrylates (e.g., Methyl 3-(4-hydroxyphenyl)acrylate) are utilized in biochemical assays and material science due to UV activity and biocompatibility .

- Halogenated derivatives (e.g., Methyl 3-(3-chloro-4-methoxyphenyl)acrylate) show promise in agrochemical development, leveraging substituents for targeted bioactivity .

Hazard Profiles :

- Most acrylates share skin/eye irritation risks (Category 2), but substituents like halogens or amines may introduce additional toxicity or environmental concerns .

- Methyl acrylate, a simpler analog, highlights flammability risks (H225), which may be mitigated in substituted derivatives due to reduced volatility .

Q & A

Q. What are the recommended synthetic routes for Methyl 3-hydroxyacrylate in academic laboratory settings?

this compound is typically synthesized via esterification of 3-hydroxyacrylic acid with methanol under acidic catalysis. Key steps include:

- Reagent Selection : Use anhydrous methanol and catalytic sulfuric acid or p-toluenesulfonic acid to drive esterification .

- Purification : Post-reaction, neutralize with sodium bicarbonate, extract with dichloromethane, and purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Quality Control : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via NMR (δ 5.8–6.4 ppm for vinyl protons) .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Confirm vinyl group presence (δ 5.8–6.4 ppm) and ester carbonyl (δ 165–170 ppm) .

- FTIR : Verify C=O stretch (~1720 cm⁻¹) and OH absence (if fully esterified) .

Q. What are the critical safety considerations when handling this compound in experimental settings?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for volatile vapors .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) and strong acids/bases to prevent polymerization .

- Emergency Protocols : Immediate rinsing with water for spills; ethanol-based solutions for decontaminating polymerized residues .

Advanced Research Questions

Q. What reaction mechanisms govern the esterification and polymerization of this compound?

- Esterification : Acid-catalyzed nucleophilic acyl substitution, where methanol attacks the protonated carbonyl of 3-hydroxyacrylic acid. Side reactions (e.g., dimerization) are minimized by controlled stoichiometry .

- Radical Polymerization : Initiated by AIBN or peroxides, propagating via vinyl group addition. Kinetic studies show a ceiling temperature (~80°C) above which depolymerization dominates .

- Controlled Polymerization : RAFT (Reversible Addition-Fragmentation Chain Transfer) agents (e.g., cyanomethyl methyl trithiocarbonate) enable narrow polydispersity (<1.2) .

Q. What strategies are effective in resolving contradictions in reported catalytic efficiencies for this compound esterification?

- Meta-Analysis : Compare catalytic systems (e.g., Brønsted acids vs. enzymes) using standardized metrics (turnover frequency, activation energy) .

- Experimental Validation : Replicate conflicting studies under controlled conditions (e.g., moisture-free vs. ambient) to isolate variables like hydrolysis interference .

- Computational Modeling : Density functional theory (DFT) simulations identify transition-state barriers, explaining discrepancies in acid vs. enzyme catalysis .

Q. How can advanced copolymerization techniques like RAFT be adapted for this compound-based polymers?

- Block Copolymer Design : Use this compound as a hydrophilic monomer paired with hydrophobic methacrylates (e.g., methyl methacrylate). RAFT agents ensure controlled chain growth .

- Solvent Optimization : Non-aqueous emulsions (e.g., in DMF/toluene mixtures) stabilize micelle formation during polymerization .

- Post-Functionalization : Introduce click chemistry (e.g., thiol-ene) to graft functional groups (e.g., fluorescent tags) onto copolymer side chains .

Q. What analytical methods best quantify degradation products of this compound under physiological conditions?

- Accelerated Hydrolysis Studies : Incubate at pH 7.4 (phosphate buffer, 37°C) and analyze via LC-MS for hydrolyzed products (3-hydroxyacrylic acid, methanol) .

- Mass Loss Tracking : Use thermogravimetric analysis (TGA) to correlate mass loss with temperature-dependent degradation .

- Toxicity Profiling : MTT assays on fibroblast cells assess biocompatibility of degradation byproducts .

Data Analysis and Reporting

Q. How should researchers address variability in polymerization kinetics data for this compound?

- Statistical Tools : Apply ANOVA to compare batch-to-batch molecular weight distributions. Outliers indicate uncontrolled variables (e.g., oxygen inhibition) .

- Replicates : Conduct triplicate runs under identical conditions (e.g., degassed solvents, fixed initiator ratios) .

- Error Reporting : Use ±2σ confidence intervals for rate constants and molecular weights in publications .

Q. What experimental designs minimize side reactions during this compound copolymer synthesis?

- Monomer Feed Ratio : Optimize stoichiometry (e.g., 1:3 this compound:styrene) to reduce homopolymerization .

- Temperature Gradients : Stepwise heating (40°C → 70°C) improves monomer incorporation while suppressing backbiting .

- Inhibitor Removal : Pass monomers through alumina columns to eliminate stabilizers (e.g., hydroquinone) that delay initiation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.